N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
“N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It is related to a series of pyrazolo[3,4-d]pyrimidine and urea hybrids that have been designed, synthesized, and evaluated for their anticancer activity in vitro and in vivo cancer models .
Scientific Research Applications
Synthesis and Characterization of Morpholine Derivatives
Research has demonstrated the utility of morpholine derivatives, such as the compound , in the synthesis of molecules with potential anti-inflammatory and antimicrobial activities. For instance, morpholine derivatives have been synthesized and characterized, with studies highlighting their potential as intermediates for further chemical transformations. These compounds have shown promise in creating novel therapeutic agents, demonstrating significant activity in preliminary biological screenings (Helal et al., 2015).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of morpholine derivatives. Novel compounds synthesized from morpholine frameworks have been evaluated against various microbial strains, showing moderate to strong activities. This suggests their potential use in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022; Mistry, Desai, & Intwala, 2009).
Anti-inflammatory Applications
Compounds derived from morpholine, including those featuring cyclopenta[d]pyrimidinyl moieties, have been investigated for their anti-inflammatory properties. Research indicates that these compounds can exhibit significant anti-inflammatory effects, suggesting their utility in designing new anti-inflammatory drugs. These findings underline the importance of morpholine derivatives in medicinal chemistry, particularly for their potential application in treating inflammatory conditions (Helal et al., 2015).
Future Directions
The future directions for research on this compound could involve further investigation of its anticancer activity, exploration of its mechanism of action, and optimization of its synthesis process. Additionally, more detailed studies on its physical and chemical properties could provide valuable information for its potential application in cancer treatment .
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to exhibit anticancer activity by inhibiting cell cycle progression and inducing apoptosis .
Biochemical Pathways
The compound may affect various biochemical pathways involved in cell cycle regulation and apoptosis. It has been suggested that it could induce caspase-3 activation and suppress NF-κB and IL-6 activation . .
Result of Action
The compound has shown promising cytotoxicity against tested cancer cell lines . It has been reported to successfully inhibit cell cycle progression and induce apoptosis in A549 cells . Moreover, it has displayed tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3S/c23-16-5-7-17(8-6-16)24-20(28)15-31-21-18-3-1-4-19(18)27(22(29)25-21)10-2-9-26-11-13-30-14-12-26/h5-8H,1-4,9-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTXYOZJBCHQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)CCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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